molecular formula C23H34O3 B1146035 20-Dihydroprogesteronacetat CAS No. 5062-62-4

20-Dihydroprogesteronacetat

Katalognummer: B1146035
CAS-Nummer: 5062-62-4
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: PXCKOQHPOYLYPE-KZJFZMNRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

20-Dihydroprogesterone Acetate is a synthetic derivative of progesterone, a naturally occurring hormone in the human body This compound is known for its role in various physiological processes, particularly in the reproductive system It is a metabolite of progesterone and is formed through the action of specific enzymes

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Properties

20-Dihydroprogesterone Acetate is formed through the enzymatic conversion of progesterone by 20α-hydroxysteroid dehydrogenases and 17β-hydroxysteroid dehydrogenases. It exhibits lower affinity for the progesterone receptor compared to progesterone but possesses notable aromatase inhibitory activity, which can influence estrogen production in tissues such as the breast .

Chemistry

  • Precursor in Synthesis : Utilized as a precursor in the synthesis of other steroidal compounds, facilitating research in steroid chemistry.

Biology

  • Cellular Processes : Investigated for its role in cellular processes and hormonal regulation, particularly concerning reproductive health.

Medicine

  • Hormone Replacement Therapy : Employed in menopausal hormone therapy to alleviate symptoms like hot flashes and to prevent endometrial hyperplasia.
  • Reproductive Disorders : Studied for its therapeutic potential in treating conditions such as endometriosis and dysmenorrhea.

Industry

  • Pharmaceutical Production : Used in the development of pharmaceuticals, providing a basis for research tools in biochemical studies.

Pharmacokinetics

The pharmacokinetic profile of 20-Dihydroprogesterone Acetate includes:

  • Absorption : Rapid absorption post-administration with variable bioavailability based on formulation.
  • Half-Life : Typically around 10 hours, depending on the specific preparation.
  • Metabolism : Metabolized into active metabolites, influencing its therapeutic efficacy .

Menopausal Hormone Therapy

20-Dihydroprogesterone Acetate is often combined with estrogens to manage menopausal symptoms effectively. Clinical trials demonstrate significant improvements in quality of life and symptom relief among treated patients.

Endometriosis Treatment

Clinical studies have shown that 20-Dihydroprogesterone Acetate significantly reduces pain associated with endometriosis. Notable findings include:

  • A study by Cornillie et al. reported a significant reduction in the American Fertility Society score after treatment with dydrogesterone (a related compound) at doses of 20–60 mg/day .

Case Studies Overview

Study IDSample SizeInterventionOutcomesKey Findings
Cornillie et al.18Dydrogesterone 20–60 mg/dayEndometriosis improvementSignificant reduction in AFS score; no correlation between cytologic differentiation pre- and post-treatment .
Ji et al.60Dydrogesterone 20–30 mg/dayEfficacy post-treatment90% improvement in symptoms; significant quality of life enhancement .
Trivedi et al.98Dydrogesterone 10–20 mg/dayPain reliefStatistically significant reductions in pelvic pain; normal menstrual bleeding restored in majority .

Research Findings

Recent studies indicate that neurosteroids like 20-Dihydroprogesterone Acetate enhance mitochondrial function, suggesting potential applications in neurodegenerative diseases. Additionally, its modulation of GABA and NMDA receptors highlights its relevance in neurological health and stress response management .

Wirkmechanismus

Target of Action

20-Dihydroprogesterone Acetate, also known as 20α-Dihydroprogesterone (20α-DHP) or 20α-hydroxyprogesterone (20α-OHP), is a naturally occurring, endogenous progestogen . It primarily targets the progesterone receptors in the uterus .

Mode of Action

20α-DHP is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 . It can be transformed back into progesterone by 20α-HSDs and by the 17β-HSD HSD17B2 . It acts directly on the uterus, producing a complete secretory endometrium in an estrogen-primed uterus .

Biochemical Pathways

20α-DHP is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 . It can be transformed back into progesterone by 20α-HSDs and by the 17β-HSD HSD17B2 . This transformation process is part of the steroid hormone biosynthesis pathway.

Pharmacokinetics

20α-DHP is formed from progesterone in the liver and in target tissues such as the endometrium . It is more slowly eliminated than progesterone . A single 200-mg oral dose of micronized progesterone has been found to result in peak levels of 20α-DHP of around 1 ng/mL after 2 hours . In another study, peak levels of 20α-DHP were around 10 ng/mL during therapy with 300 mg/day oral micronized progesterone .

Result of Action

20α-DHP has very low affinity for the progesterone receptor and is much less potent as a progestogen in comparison to progesterone, with about one-fifth of the relative progestogenic activity . It has also been found to act as an aromatase inhibitor and to inhibit the production of estrogen in breast tissue in vitro .

Action Environment

The action of 20α-DHP can be influenced by various environmental factors. For instance, in a fed-batch fermentation at pilot scale with a genetically improved production strain and under optimized reaction conditions, an average 20α-DHD production rate of 190 μM day −1 was determined for a total biotransformation time of 136 h . This suggests that the production and action of 20α-DHP can be optimized under controlled environmental conditions.

Biochemische Analyse

Biochemical Properties

20-Dihydroprogesterone Acetate is a metabolite of progesterone, formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 . It interacts with these enzymes to exert its biochemical effects .

Cellular Effects

20-Dihydroprogesterone Acetate influences cell function by interacting with various biomolecules. It has been found to be selectively taken up into and retained in target tissues such as the uterus, brain, and skeletal muscle . It also has very low affinity for the progesterone receptor and is much less potent as a progestogen in comparison to progesterone .

Molecular Mechanism

The molecular mechanism of 20-Dihydroprogesterone Acetate involves its transformation back into progesterone by 20α-HSDs and by the 17β-HSD HSD17B2 . It also acts as an aromatase inhibitor and inhibits the production of estrogen in breast tissue in vitro .

Temporal Effects in Laboratory Settings

In a fed-batch fermentation at pilot scale with a genetically improved production strain and under optimized reaction conditions, an average 20α-DHP production rate was determined for a total biotransformation time of 136 hours . This indicates the stability and long-term effects of 20-Dihydroprogesterone Acetate on cellular function in laboratory settings .

Metabolic Pathways

20-Dihydroprogesterone Acetate is involved in the metabolic pathway of progesterone, being formed by the 20α-hydroxysteroid dehydrogenases (20α-HSDs) AKR1C1, AKR1C2, and AKR1C3 and the 17β-hydroxysteroid dehydrogenase (17β-HSD) HSD17B1 .

Transport and Distribution

20-Dihydroprogesterone Acetate is transported and distributed within cells and tissues through its interactions with various enzymes. It is formed from progesterone in the liver and in target tissues such as the endometrium .

Subcellular Localization

The subcellular localization of 20-Dihydroprogesterone Acetate is not explicitly stated in the available literature. Given its formation from progesterone in the liver and in target tissues such as the endometrium, it can be inferred that it may be localized in these areas .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 20-Dihydroprogesterone Acetate typically involves the reduction of progesterone. One common method employs the use of 20α-hydroxysteroid dehydrogenase enzymes, which catalyze the reduction of progesterone to 20-Dihydroprogesterone. This reaction can be carried out in a biotechnological setup using recombinant microorganisms expressing the necessary enzymes .

Industrial Production Methods: At an industrial scale, the production of 20-Dihydroprogesterone Acetate can be achieved through a whole-cell biotransformation process. This involves the use of genetically engineered yeast cells that express the human enzyme 20α-hydroxysteroid dehydrogenase. The process is carried out in a fed-batch fermentation system, which allows for the continuous production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 20-Dihydroprogesterone Acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form progesterone.

    Reduction: It can be reduced to form other metabolites.

    Substitution: Specific functional groups in the molecule can be substituted under certain conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Progesterone.

    Reduction: Various reduced metabolites.

    Substitution: Substituted derivatives of 20-Dihydroprogesterone Acetate.

Vergleich Mit ähnlichen Verbindungen

  • 20β-Dihydroprogesterone
  • 17α-Hydroxyprogesterone
  • 16α-Hydroxyprogesterone
  • 5α-Dihydroprogesterone
  • 11-Deoxycorticosterone

Comparison: 20-Dihydroprogesterone Acetate is unique due to its specific interaction with progesterone receptors and its ability to inhibit aromatase. Compared to other similar compounds, it has a lower affinity for progesterone receptors but exhibits significant aromatase inhibitory activity . This makes it particularly useful in conditions where both progesterone regulation and estrogen inhibition are desired.

Biologische Aktivität

20-Dihydroprogesterone acetate (20-DPA) is a synthetic derivative of progesterone, a steroid hormone crucial in regulating various physiological processes, particularly in the female reproductive system. This article explores the biological activity of 20-DPA, focusing on its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies.

20-DPA exhibits several biological activities primarily through its interaction with progesterone receptors (PR) and other steroid hormone receptors. Its mechanisms include:

  • Progestagenic Activity : 20-DPA binds to PRs in target tissues, promoting the secretory transformation of the endometrium, which is essential for embryo implantation and maintenance of pregnancy .
  • Anti-estrogenic Effects : It demonstrates anti-estrogenic properties by inhibiting estrogen-induced proliferation in certain tissues, such as the endometrium and cervix .
  • Neuroprotective Effects : Research indicates that 20-DPA may enhance mitochondrial function and bioenergetics in neuronal cells, suggesting potential neuroprotective roles .

Pharmacokinetics

The pharmacokinetic profile of 20-DPA includes:

  • Absorption and Metabolism : After administration, 20-DPA is rapidly absorbed and metabolized into various active metabolites. The compound exhibits low bioavailability when taken orally but can be improved through micronization techniques .
  • Half-Life : The half-life of 20-DPA varies depending on the formulation but is typically around 10 hours .
  • Binding Affinity : Approximately 17% of circulating progesterone is bound to corticosteroid-binding globulin (CBG), with the remainder binding to albumins .

Therapeutic Applications

20-DPA has been studied for various therapeutic applications:

  • Menopausal Hormone Therapy : It is used in combination with estrogens for menopausal hormone replacement therapy to alleviate symptoms such as hot flashes and prevent endometrial hyperplasia .
  • Endometriosis Treatment : Clinical trials have demonstrated its efficacy in reducing pain associated with endometriosis, with significant improvements observed in pelvic pain and dysmenorrhea among treated patients .

Case Studies

Several studies highlight the efficacy and safety of 20-DPA in clinical settings:

Study IDSample SizeInterventionOutcomesKey Findings
Cornillie et al.18Dydrogesterone 20–60 mg/dayEndometriosis improvementSignificant reduction in AFS score; no correlation between cytologic differentiation pre- and post-treatment
Ji et al.60Dydrogesterone 20–30 mg/dayEfficacy post-treatment90% improvement in symptoms; significant quality of life enhancement
Trivedi et al.98Dydrogesterone 10–20 mg/dayPain reliefStatistically significant reductions in pelvic pain; normal menstrual bleeding restored in majority

Research Findings

Recent research has provided insights into the broader biological effects of 20-DPA:

  • Mitochondrial Function : Studies indicate that neurosteroids like 20-DPA can enhance mitochondrial respiration and ATP production, potentially offering new avenues for treating neurodegenerative conditions .
  • Hormonal Regulation : The modulation of GABA and NMDA receptors by pregnane steroids, including 20-DPA, suggests a role in neurological health and stress response management .

Eigenschaften

CAS-Nummer

5062-62-4

Molekularformel

C23H34O3

Molekulargewicht

358.5 g/mol

IUPAC-Name

[(1R)-1-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H34O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h13-14,18-21H,5-12H2,1-4H3/t14-,18+,19-,20+,21+,22+,23-/m1/s1

InChI-Schlüssel

PXCKOQHPOYLYPE-KZJFZMNRSA-N

SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C

Isomerische SMILES

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C

Kanonische SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C

Synonyme

20β-Acetoxypregn-4-en-3-one;  20-Acetoxy-3-oxopregn-4-ene;  20β-Hydroxypregn-4-en-3-one Acetate; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.